Naphthalene, 1,2,3,4-tetrahydro-1-nonyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-1-nonylnaphthalene is an organic compound with the molecular formula C19H30 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a nonyl group
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydro-1-nonylnaphthalene typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 1-nonylnaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
[ \text{C}{10}\text{H}{7}\text{C}9\text{H}{19} + 2\text{H}2 \rightarrow \text{C}{19}\text{H}_{30} ]
Industrial production methods may involve continuous flow reactors to ensure efficient hydrogenation and high yield of the desired product .
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-1-nonylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: It can be further reduced to fully hydrogenated derivatives using hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include acidic or basic catalysts, high temperatures, and specific solvents to facilitate the desired transformations .
Scientific Research Applications
1,2,3,4-Tetrahydro-1-nonylnaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a solvent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism by which 1,2,3,4-Tetrahydro-1-nonylnaphthalene exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or specific enzymes, altering their function. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its interaction with proteins and nucleic acids .
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-1-nonylnaphthalene can be compared with other similar compounds such as:
Tetralin (1,2,3,4-Tetrahydronaphthalene): A simpler hydrogenated derivative of naphthalene without the nonyl substitution.
1-Nonyl-1,2,3,4-tetrahydronaphthalene: A closely related compound with similar chemical properties but different applications.
Naphthalene: The parent compound, which is fully aromatic and lacks hydrogenation.
The uniqueness of 1,2,3,4-Tetrahydro-1-nonylnaphthalene lies in its specific substitution pattern and partial hydrogenation, which confer distinct chemical and physical properties .
Properties
CAS No. |
33425-49-9 |
---|---|
Molecular Formula |
C19H30 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-nonyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C19H30/c1-2-3-4-5-6-7-8-12-17-14-11-15-18-13-9-10-16-19(17)18/h9-10,13,16-17H,2-8,11-12,14-15H2,1H3 |
InChI Key |
QMOFHSNOIHJCKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.